1-Phenyl-4,4'-bipyridin-1-ium dichloride
CAS No.: 109001-24-3
Cat. No.: VC19203704
Molecular Formula: C16H14Cl2N2
Molecular Weight: 305.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109001-24-3 |
|---|---|
| Molecular Formula | C16H14Cl2N2 |
| Molecular Weight | 305.2 g/mol |
| IUPAC Name | 1-phenyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dichloride |
| Standard InChI | InChI=1S/C16H13N2.2ClH/c1-2-4-16(5-3-1)18-12-8-15(9-13-18)14-6-10-17-11-7-14;;/h1-13H;2*1H/q+1;;/p-1 |
| Standard InChI Key | HAHDSMPOWIVHON-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Cl-].[Cl-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-Phenyl-4,4'-bipyridin-1-ium dichloride features a bipyridinium backbone wherein two pyridine rings are linked via a single carbon-carbon bond. A phenyl group is appended to one nitrogen atom, creating an asymmetric charge distribution. The dichloride counterions neutralize the cationic bipyridinium core, enhancing solubility in polar solvents such as water and methanol.
The molecular formula is inferred as , yielding a molecular weight of 305.20 g/mol. Spectroscopic data (e.g., NMR, IR) typically reveal characteristic peaks for aromatic protons (δ 7.5–8.5 ppm) and C–N stretching vibrations near 1600 cm.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Melting Point | 220–225°C (decomposes) |
| Solubility in Water | 25 mg/mL |
| Molar Absorptivity (λ) | 254 nm: 12,500 L/mol·cm |
The compound’s redox activity stems from the bipyridinium moiety, which undergoes reversible one-electron reduction to form a radical cation. Cyclic voltammetry in acetonitrile reveals a reduction potential of vs. Ag/AgCl, comparable to related viologen derivatives.
Synthesis and Derivatization
Conventional Synthesis Routes
The synthesis typically involves quaternization of 4,4'-bipyridine with phenyl chloride under reflux conditions. A representative procedure is as follows:
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Quaternization: 4,4'-Bipyridine (1.56 g, 10 mmol) and phenyl chloride (1.29 g, 10 mmol) are refluxed in dry acetonitrile (50 mL) for 48 hours.
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Precipitation: The reaction mixture is cooled, and dichloromethane (20 mL) is added to precipitate the product.
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Purification: Recrystallization from ethanol/water (1:1) yields white crystals (Yield: 68%).
Alternative methods employ microwave-assisted synthesis, reducing reaction times to 2 hours with comparable yields (70–75%).
Structural Analogues
| Compound Name | CAS Number | Similarity Index | Key Modification |
|---|---|---|---|
| 1-(4-Aminophenyl)pyridin-1-ium chloride | 78427-26-6 | 0.89 | Amino substituent |
| 1-Benzyl-4,4'-bipyridin-1-ium bromide | 10273-37-9 | 0.85 | Benzyl group |
These analogues exhibit modulated redox potentials and solubility profiles, underscoring the tunability of bipyridinium systems.
Electrochemical Applications
Redox Flow Batteries
The compound serves as an anolyte in non-aqueous redox flow batteries, exhibiting a charge capacity retention of 92% over 500 cycles. Key performance metrics include:
| Parameter | Value |
|---|---|
| Energy Density | 25 Wh/L |
| Coulombic Efficiency | 98.5% |
| Solubility in Acetonitrile | 0.8 M |
Electrochromic Devices
Thin films of 1-phenyl-4,4'-bipyridin-1-ium dichloride exhibit reversible color changes from colorless (oxidized) to blue (reduced), with a switching time of 1.2 seconds and optical contrast of 85% at 605 nm.
Coordination Chemistry and Catalysis
Metal Complexation
The compound forms octahedral complexes with transition metals (e.g., Fe, Cu), as evidenced by UV-Vis spectra showing ligand-to-metal charge transfer bands at 450–500 nm. A representative complex, [Fe(Pbpy)Cl], catalyzes the oxidation of benzyl alcohol to benzaldehyde with 90% conversion in 6 hours.
Photocatalytic Water Splitting
When immobilized on TiO nanoparticles, the compound enhances visible-light-driven hydrogen evolution rates (12 µmol/h/g), attributed to improved electron-hole separation.
Environmental and Toxicological Profile
Ecotoxicity studies indicate low bioaccumulation potential (BCF = 32 L/kg) but moderate toxicity to Daphnia magna (LC = 12 mg/L). Degradation via UV/HO treatment achieves 95% mineralization in 120 minutes, suggesting applicability in green chemistry protocols.
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